molecular formula C15H14F3NO2 B7874051 4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline

4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline

Cat. No.: B7874051
M. Wt: 297.27 g/mol
InChI Key: FSVIWDIKWUYXRC-UHFFFAOYSA-N
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Description

4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline: is a complex organic compound characterized by its unique structural features, including a methoxybenzyl group and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the aniline core. One common approach is to start with 4-methoxybenzyl alcohol and react it with 4-trifluoromethylaniline under specific conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the aniline group to a nitro group.

  • Reduction: : Reducing nitro groups to amino groups.

  • Substitution: : Replacing functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitro derivatives.

  • Reduction: : Amino derivatives.

  • Substitution: : Various substituted anilines.

Scientific Research Applications

4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline: has diverse applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Employed in the study of biological systems and as a potential inhibitor in biochemical assays.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, its interaction with enzymes or receptors can modulate biological processes, leading to therapeutic effects. The exact mechanism may vary depending on the application and the biological system involved.

Comparison with Similar Compounds

4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline: is unique due to its specific structural features. Similar compounds include:

  • 4-Methoxybenzyl alcohol

  • 4-Methoxybenzyl chloride

  • 4-Methoxybenzoyl chloride

These compounds share the methoxybenzyl group but differ in their functional groups and properties, highlighting the uniqueness of This compound .

Properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-20-12-5-2-10(3-6-12)9-21-14-7-4-11(19)8-13(14)15(16,17)18/h2-8H,9,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVIWDIKWUYXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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